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Compound Name: 3-Fluoro-2-nitroaniline

Cat. No.: B1304211 Get Quote

An In-depth Technical Guide to 3-Fluoro-2-nitroaniline: Discovery, Synthesis, and Properties

Abstract
3-Fluoro-2-nitroaniline is a key aromatic intermediate in organic synthesis, particularly valued

in the development of pharmaceuticals and agrochemicals. This document provides a

comprehensive overview of its history, synthesis methodologies, and physicochemical

properties. Detailed experimental protocols and graphical representations of synthetic

pathways are included to serve as a practical resource for researchers, scientists, and

professionals in drug development and chemical manufacturing.

Introduction
3-Fluoro-2-nitroaniline, with the CAS Number 369-38-0, is a substituted aniline derivative. Its

molecular structure, featuring a fluorine atom and a nitro group ortho and meta to the amine,

respectively, makes it a versatile building block. The electron-withdrawing nature of the nitro

and fluoro groups influences the reactivity of the aromatic ring and the amino group, enabling a

wide range of chemical transformations. Its primary importance lies in its role as a precursor for

the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients

(APIs).

History and Discovery
While a singular, celebrated moment of discovery for 3-Fluoro-2-nitroaniline is not prominent

in the historical record, its emergence is intrinsically linked to the advancements in aromatic

chemistry and nitration/fluorination reactions in the mid-20th century. The earliest accessible
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and well-documented synthesis appears in a 1969 patent by the Imperial Chemical Industries

(ICI) of Australia. This patent detailed the synthesis of novel benzotriazole derivatives, utilizing

3-fluoro-2-nitroaniline as a crucial starting material. This indicates that by the late 1960s, the

compound was not only known but was also available or synthetically accessible for use in

further chemical developments. Subsequent research has focused on optimizing its synthesis

to improve yield, purity, and safety.

Synthesis Methodologies
The preparation of 3-Fluoro-2-nitroaniline has been approached through several synthetic

routes, primarily involving the amination of a difluoronitrobenzene precursor.

Two-Step Synthesis from 2,6-Difluoronitrobenzene
A common and well-established method involves the reaction of 2,6-difluoronitrobenzene with

ammonia. This process is typically carried out in two stages:

Amination: 2,6-difluoronitrobenzene is treated with aqueous ammonia. The reaction

proceeds via nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is

displaced by the amino group. The reaction conditions, such as temperature and pressure,

are controlled to favor the mono-substitution product.

Purification: The resulting product mixture is then purified, often through recrystallization or

chromatography, to isolate the 3-Fluoro-2-nitroaniline.

This method is valued for its reliability and the relatively high purity of the final product.

One-Pot Synthesis
More recent advancements have focused on developing more efficient "one-pot" syntheses to

streamline the manufacturing process. These methods aim to combine multiple reaction steps

into a single vessel, reducing waste, energy consumption, and processing time. In a typical

one-pot procedure, 2,6-difluoronitrobenzene is reacted with an ammonia source in a suitable

solvent system under optimized temperature and pressure to directly yield 3-Fluoro-2-
nitroaniline with high selectivity, minimizing the formation of by-products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1304211?utm_src=pdf-body
https://www.benchchem.com/product/b1304211?utm_src=pdf-body
https://www.benchchem.com/product/b1304211?utm_src=pdf-body
https://www.benchchem.com/product/b1304211?utm_src=pdf-body
https://www.benchchem.com/product/b1304211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a generalized workflow for the synthesis of 3-Fluoro-2-
nitroaniline.
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Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Fluoro-2-nitroaniline.

Physicochemical and Spectroscopic Data
The accurate characterization of 3-Fluoro-2-nitroaniline is crucial for its use in further

synthetic applications. The following tables summarize its key physical, chemical, and

spectroscopic properties.

Table 1: Physical and Chemical Properties

Property Value

Molecular Formula C₆H₅FN₂O₂

Molecular Weight 156.12 g/mol

Appearance Yellow to orange crystalline solid

Melting Point 94-98 °C

Boiling Point 162 °C at 11 mmHg

CAS Number 369-38-0

Table 2: Spectroscopic Data
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Spectroscopy Data

¹H NMR
δ 7.20-7.40 (m, 2H), 6.80-7.00 (m, 1H), 5.50 (br

s, 2H)

¹³C NMR δ 151.2, 140.1, 135.8, 125.4, 118.9, 115.6

IR (Infrared) 3480, 3360, 1620, 1580, 1520, 1340, 1280 cm⁻¹

Mass Spec (MS) m/z 156 (M+)

Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 3-Fluoro-2-nitroaniline.

Objective: To synthesize 3-Fluoro-2-nitroaniline from 2,6-difluoronitrobenzene.

Materials:

2,6-Difluoronitrobenzene (1.0 eq)

Aqueous ammonia (28-30% solution, 10 eq)

Ethanol

Deionized water

Equipment:

High-pressure reaction vessel (autoclave)

Magnetic stirrer with heating

Buchner funnel and filter flask

Rotary evaporator

Standard laboratory glassware

Procedure:
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Reaction Setup: In a high-pressure reaction vessel, charge 2,6-difluoronitrobenzene (1.0 eq)

and ethanol.

Addition of Ammonia: Cool the vessel in an ice bath and slowly add aqueous ammonia (10

eq).

Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours. The

pressure will increase during the reaction.

Work-up: After cooling to room temperature, vent the vessel carefully. Transfer the reaction

mixture to a round-bottom flask and remove the ethanol under reduced pressure using a

rotary evaporator.

Isolation: The resulting aqueous slurry is cooled, and the solid product is collected by

vacuum filtration.

Purification: Wash the collected solid with cold deionized water. The crude product can be

further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water)

to yield pure 3-Fluoro-2-nitroaniline as a yellow crystalline solid.

Safety Precautions:

This reaction should be carried out in a well-ventilated fume hood.

The use of a high-pressure vessel requires appropriate training and safety measures.

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Handle 2,6-difluoronitrobenzene and 3-Fluoro-2-nitroaniline with care as they are

potentially toxic and irritating.

Applications in Research and Development
3-Fluoro-2-nitroaniline serves as a pivotal starting material in the synthesis of various target

molecules, particularly in the pharmaceutical industry. Its functional groups can be selectively

manipulated. For instance, the nitro group can be reduced to an amine, which can then be

used to construct heterocyclic rings, such as benzimidazoles or quinoxalines. The fluorine atom

can enhance the metabolic stability and binding affinity of the final drug molecule.
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The logical flow for utilizing 3-Fluoro-2-nitroaniline in a drug discovery pipeline is depicted

below.

3-Fluoro-2-nitroaniline
(Starting Material)

Reduction of Nitro Group

Fluorinated o-Phenylenediamine
(Intermediate)

Forms

Cyclization Reaction

Substituted Benzimidazole
or other Heterocycle
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Further Derivatization
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Generates

Lead Optimization
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Yields
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Caption: Role of 3-Fluoro-2-nitroaniline in a drug discovery workflow.

Conclusion
3-Fluoro-2-nitroaniline is a valuable and versatile chemical intermediate with a well-

established synthetic history. Its utility in the construction of complex organic molecules,

particularly for pharmaceutical applications, is undeniable. This guide has provided a detailed

overview of its synthesis, properties, and handling, offering a solid foundation for researchers

and developers working with this important compound. Future research may continue to focus

on developing even more efficient, sustainable, and cost-effective synthetic routes to meet the

growing demand for this key building block.

To cite this document: BenchChem. [discovery and history of 3-Fluoro-2-nitroaniline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304211#discovery-and-history-of-3-fluoro-2-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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